

# Spectroscopic and Analytical Profile of 2-(4-nitrophenyl)benzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-(4-Nitrophenyl)benzoic acid

Cat. No.: B095835

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This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of **2-(4-nitrophenyl)benzoic acid**. This biphenyl carboxylic acid derivative is of interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and further application in research and development.

## Physicochemical Properties

Property	Value
Molecular Formula	C <sub>13</sub> H <sub>9</sub> NO <sub>4</sub>
Molecular Weight	243.21 g/mol [1]
CAS Number	18211-41-1[1]
Appearance	Expected to be a solid
Melting Point	Not available in the provided search results
Solubility	Expected to be soluble in common organic solvents like DMSO and DMF, and sparingly soluble in less polar solvents.

## Spectroscopic Data

Due to the limited availability of direct experimental spectra for **2-(4-nitrophenyl)benzoic acid** in the public domain, the following data is predicted based on the analysis of structurally related compounds and general principles of spectroscopy.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum is anticipated to display complex multiplets in the aromatic region due to the coupling between the protons of the two phenyl rings.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **2-(4-nitrophenyl)benzoic Acid**

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~10.0 - 13.0	Singlet (broad)	1H	-COOH
~8.30	Doublet	2H	Protons ortho to the nitro group
~7.80	Doublet	2H	Protons meta to the nitro group
~7.40 - 7.60	Multiplet	4H	Protons on the benzoic acid phenyl ring

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum will show distinct signals for the carboxyl carbon and the aromatic carbons.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **2-(4-nitrophenyl)benzoic Acid**

Chemical Shift (δ, ppm)	Assignment
~168 - 172	-COOH
~148	C-NO <sub>2</sub>
~120 - 145	Aromatic carbons

## Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the carboxylic acid and nitro functional groups.

Table 3: Predicted IR Spectral Data for **2-(4-nitrophenyl)benzoic Acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500 - 3300	Broad	O-H stretch (carboxylic acid)
~1700	Strong	C=O stretch (carboxylic acid)
~1520 and ~1350	Strong	N-O asymmetric and symmetric stretch (nitro group)
~1600, ~1450	Medium-Strong	C=C stretch (aromatic)
~1300	Medium	C-O stretch (carboxylic acid)
~850	Strong	C-N stretch (nitroaromatic)

## Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for **2-(4-nitrophenyl)benzoic Acid**

m/z	Interpretation
243	[M] <sup>+</sup> (Molecular ion)
226	[M - OH] <sup>+</sup>
197	[M - NO <sub>2</sub> ] <sup>+</sup>
181	[M - COOH - H] <sup>+</sup>
152	[C <sub>12</sub> H <sub>8</sub> ] <sup>+</sup> (Biphenyl fragment)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in **2-(4-nitrophenyl)benzoic acid**.

Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ) in a clean, dry NMR tube. DMSO- $d_6$  is often suitable for carboxylic acids due to its ability to dissolve the sample and the downfield shift of the acidic proton.
- **Instrument Setup:**
  - Place the NMR tube in the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity and optimal resolution.
  - Tune the probe for the appropriate nucleus ( $^1H$  or  $^{13}C$ ).
- **$^1H$  NMR Acquisition:**
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).
  - Use a standard pulse sequence (e.g., a  $90^\circ$  pulse).
  - Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
  - The acidic proton of the carboxylic acid can be confirmed by adding a drop of  $D_2O$  to the NMR tube, which will cause the  $-COOH$  proton signal to disappear due to H-D exchange.

[\[2\]](#)

- $^{13}\text{C}$  NMR Acquisition:
  - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
  - Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
  - A larger number of scans (e.g., 1024 or more) is typically required for  $^{13}\text{C}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID) to obtain the NMR spectrum.
  - Phase the spectrum to obtain pure absorption peaks.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
  - Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-(4-nitrophenyl)benzoic acid**.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: No specific sample preparation is typically needed for a solid sample when using an ATR-FTIR spectrometer. Ensure the sample is dry.
- Instrument Setup:

- Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Analysis:
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
  - Acquire the IR spectrum over the desired wavenumber range (typically 4000-400  $\text{cm}^{-1}$ ).
  - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Analysis:
  - Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
  - Compare the obtained spectrum with reference spectra if available.

#### Alternative Methodology (KBr Pellet):

- Sample Preparation:
  - Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Place the mixture into a pellet press and apply high pressure to form a thin, transparent KBr pellet.
- Sample Analysis:
  - Place the KBr pellet in the sample holder of the IR spectrometer.
  - Acquire the IR spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-(4-nitrophenyl)benzoic acid**.

Methodology (Electron Ionization - EI):

- Sample Introduction:
  - Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.<sup>[3]</sup>
  - The sample is vaporized by heating in the high vacuum of the ion source.<sup>[4]</sup>
- Ionization:
  - The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).<sup>[3][4]</sup>
  - This causes the molecules to lose an electron, forming a positively charged molecular ion ( $[M]^+$ ).<sup>[3]</sup>
- Mass Analysis:
  - The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  - The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- Detection:
  - The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their  $m/z$  ratio.
- Data Analysis:
  - Identify the molecular ion peak to determine the molecular weight of the compound.
  - Analyze the fragmentation pattern to gain structural information.

## Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of **2-(4-nitrophenyl)benzoic acid**.

*Spectroscopic analysis workflow for 2-(4-nitrophenyl)benzoic acid.*

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## References

- 1. 2-(4-Nitrophenyl)benzoic acid | 18211-41-1 | Benchchem [benchchem.com]
- 2. web.mit.edu [web.mit.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
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